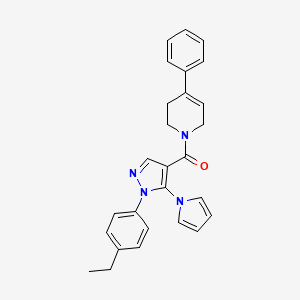
(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a synthetic organic compound featuring a multi-ring structure. This compound belongs to the class of pyrazole derivatives, which have attracted considerable attention due to their varied biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of this compound involves multiple steps, starting from the base materials. A typical synthetic route might include:
Formation of the Pyrazole Ring: : The initial step often involves the cyclization of 1,3-diketones with hydrazine or substituted hydrazines under controlled temperatures and pH conditions to form the pyrazole ring.
Introduction of Pyrrol Group: : The next step is to introduce the pyrrol group via a condensation reaction, involving appropriate reagents under acidic or basic conditions.
Formation of the Dihydropyridine Moiety: : This could be achieved through a Hantzsch reaction, combining an aldehyde, β-ketoester, and ammonia or ammonium acetate under reflux conditions.
Final Coupling: : The final step involves coupling the synthesized intermediates, often using palladium-catalyzed cross-coupling reactions under inert atmosphere.
Industrial Production Methods: Industrial production might employ similar synthetic routes but optimized for scale. Techniques like continuous flow synthesis, where reactions occur in a continuous stream rather than batch-by-batch, could be used to improve yield and efficiency. Catalysts and reaction conditions are fine-tuned to minimize side products and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound might undergo oxidation reactions, typically at the pyrrol or pyrazole moieties, forming oxidized derivatives.
Reduction: : It can undergo reduction reactions, especially at the carbonyl groups, leading to corresponding alcohols.
Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitrating agents, sulfonating agents.
Oxidized Derivatives: : Formed via oxidation at sensitive sites.
Reduced Alcohols: : Formed from the reduction of carbonyl groups.
Substituted Products: : Varied derivatives depending on the substituents added to the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry:
Used in the study of reaction mechanisms and synthetic pathways.
Serves as a precursor for synthesizing more complex molecules.
Investigated for potential pharmaceutical applications, such as anti-inflammatory or anticancer agents.
Serves as a probe in biochemical assays to understand enzyme interactions.
Employed in the synthesis of specialty chemicals.
Utilized in the production of dyes and pigments.
Mecanismo De Acción
The compound interacts with biological macromolecules through several mechanisms:
Enzyme Inhibition: : Binds to enzyme active sites, blocking substrate access and inhibiting enzyme activity.
Receptor Modulation: : Acts on cellular receptors, modulating signal transduction pathways.
DNA Interactions: : Intercalates into DNA strands, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
(1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone: : Similar structure but lacks the ethyl group, resulting in different reactivity and possibly reduced potency.
(1-(4-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone: : Substitution of the ethyl group with a methyl group can lead to changes in both biological activity and chemical reactivity.
(1-Phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone.
(1-(4-Methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone.
(1-(4-Fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone.
Hope you find this interesting! Let’s dive into any particular section that piques your curiosity more.
Propiedades
IUPAC Name |
[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c1-2-21-10-12-24(13-11-21)31-26(29-16-6-7-17-29)25(20-28-31)27(32)30-18-14-23(15-19-30)22-8-4-3-5-9-22/h3-14,16-17,20H,2,15,18-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOXKDJLIFOXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)
![(Z)-methyl 4-((3-(2-methoxy-2-oxoethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2582415.png)
![N-[(2-methoxyphenyl)methyl]-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)
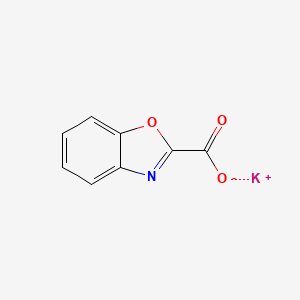
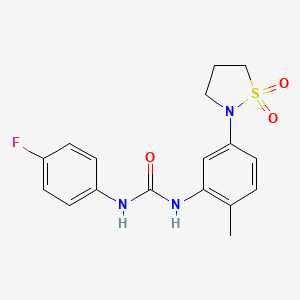
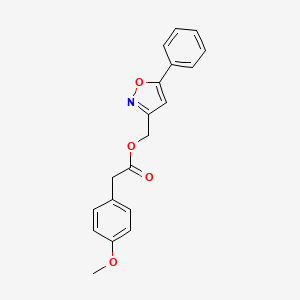
![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)
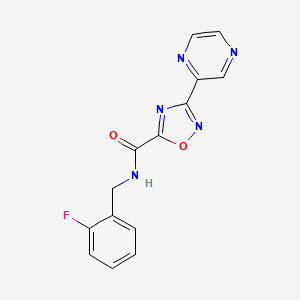
![1-(4-fluorophenyl)-5-(pyridin-3-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2582426.png)
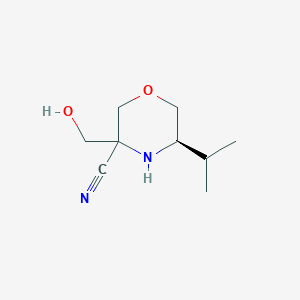
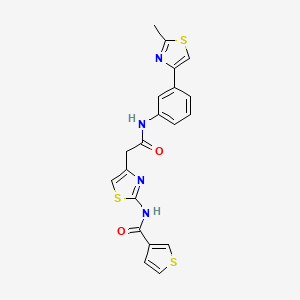
![6-chloro-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]pyridine-3-carboxamide](/img/structure/B2582435.png)
